molecular formula C20H26N2OS B2859011 3-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide CAS No. 1428357-74-7

3-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide

Cat. No.: B2859011
CAS No.: 1428357-74-7
M. Wt: 342.5
InChI Key: JTWKPKWMDLSBHS-UHFFFAOYSA-N
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Description

3-Phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a phenyl group at the third carbon and a piperidine ring substituted with a thiophen-2-yl moiety. The piperidine ring is further connected to the amide nitrogen via an ethyl chain. The thiophene ring, a sulfur-containing heterocycle, may enhance lipophilicity and influence binding interactions compared to purely aromatic systems .

Properties

IUPAC Name

3-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c23-20(9-8-17-5-2-1-3-6-17)21-12-15-22-13-10-18(11-14-22)19-7-4-16-24-19/h1-7,16,18H,8-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWKPKWMDLSBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound’s structural analogues can be categorized based on variations in the amide chain, piperidine/piperazine substituents, and heterocyclic motifs. Below is a comparative analysis of selected compounds:

Compound Name Structural Features Biological Target/Activity Key Data Reference
3-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide Propanamide backbone; thiophen-2-yl-substituted piperidine; ethyl linker Putative enzyme inhibition (e.g., Mycobacterium tuberculosis targets) Not explicitly reported in evidence; inferred from structural analogs
7904688: 3-phenyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide Thiourea linkage; piperidine-phenyl substituent Mycobacterium tuberculosis PyrG/PanK inhibition Purchased from ChemBridge; activity in enzyme inhibition assays
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g) Piperazine ring; dichlorophenyl and thiophen-3-yl groups; pentanamide chain Dopamine D3 receptor selectivity Synthesized via standard coupling; D3 receptor affinity data pending
N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (5) Isopropyl substituent; piperidine-propanamide core Opioid receptor-mediated analgesia ED50 = 0.12 mg/kg (vs. fentanyl ED50 = 0.08 mg/kg); potency ratio = 0.67
3-cyclopentyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)propanamide Cyclopentyl group; sulfonyl-piperazine linkage; fluorophenyl Unspecified (structural focus on solubility) Enhanced solubility due to sulfonyl group; no explicit bioactivity reported

Key Structural and Functional Differences

  • Piperidine vs. Piperazine Rings: The target compound’s piperidine ring (vs. Piperazine derivatives often exhibit enhanced solubility but may compromise blood-brain barrier penetration compared to piperidine systems .
  • Thiophene vs. Phenyl/Thiazole Substituents : The thiophen-2-yl group in the target compound introduces sulfur-mediated hydrophobic interactions and π-stacking, contrasting with dichlorophenyl () or thiazole () motifs. Thiophene’s electron-rich nature may improve binding to aromatic residues in enzyme active sites .
  • Amide Chain Length : The propanamide chain (C3) in the target compound is shorter than pentanamide (C5) in , which could affect conformational flexibility and target engagement. Shorter chains may reduce entropic penalties during binding .

Pharmacological and Physicochemical Properties

  • Receptor Selectivity : Piperidine-thiophene systems (target compound) may exhibit distinct receptor profiles compared to piperazine-dichlorophenyl derivatives (). For example, dopamine D3 selectivity in ’s compound contrasts with opioid receptor activity in ’s propanamide analogs .
  • Enzyme Inhibition : The thiourea-linked analog (7904688, ) demonstrated utility in Mycobacterium tuberculosis enzyme inhibition, suggesting that the target compound’s thiophene-piperidine system could similarly target microbial enzymes .

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